![molecular formula C14H9BrFNO3 B3018857 N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide CAS No. 329903-42-6](/img/structure/B3018857.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide
The compound this compound is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often serve as key intermediates in the synthesis of various heterocyclic compounds and have been extensively studied for their potential pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of fluorinated benzamides, the introduction of fluorine atoms can be achieved through nucleophilic aromatic substitution reactions. For instance, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones has been explored using N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors, where the presence of fluorine atoms at the β-position of the enamide moiety provides unique electrophilic reactivity . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can exhibit varying degrees of order and disorder, as seen in the synthesis and structural characterization of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides . These compounds displayed different levels of molecular disorder and were analyzed for their molecular conformations and hydrogen bonding patterns. The presence of halogen atoms, such as bromine and fluorine, can influence the molecular geometry and intermolecular interactions, which are crucial for the compound's physical properties and biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions, including hydrogen bonding and π-π stacking interactions, which are significant for their supramolecular aggregation. For example, different substituents on the benzamide ring can lead to different modes of supramolecular aggregation, as observed in four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . These interactions are essential for understanding the reactivity and potential applications of benzamide derivatives in medicinal chemistry and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents on the aromatic ring. The introduction of halogen atoms, particularly fluorine, can significantly alter these properties. For instance, fluorinated benzamide neuroleptics have been synthesized and studied for their potential as radioligands in neuroimaging, demonstrating the impact of fluorination on the compound's properties and applications .
Applications De Recherche Scientifique
Microwave-Induced Synthesis and Antimicrobial Activity
Desai, Rajpara, and Joshi (2013) described the synthesis of fluorobenzamides through microwave methods, demonstrating their significant antimicrobial activity against a range of bacteria and fungi. The presence of a fluorine atom in these compounds was crucial for their enhanced antimicrobial effects (Desai, Rajpara, & Joshi, 2013).
Imaging the Sigma2 Receptor Status of Solid Tumors
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging to assess the sigma2 receptor status in solid tumors. Their studies highlighted the potential of these compounds in tumor imaging, with specific fluorobenzamides showing high tumor uptake and promising imaging capabilities (Tu et al., 2007).
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Groendyke, AbuSalim, and Cook (2016) explored the amide-directed fluorination of C-H bonds mediated by iron, demonstrating a novel approach to chemoselective fluorine transfer. This study provided insights into the utility of iron catalysis in the synthesis of fluorinated benzamides and their derivatives (Groendyke, AbuSalim, & Cook, 2016).
Crystal Structure Analysis
Suchetan et al. (2016) reported the crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamides, providing valuable structural data that could inform the design and synthesis of related compounds. Their work underscores the importance of structural analysis in understanding the properties of fluorobenzamides (Suchetan et al., 2016).
Development of Antipsychotic Candidates
Yang et al. (2016) investigated benzamides with potential antipsychotic properties, identifying compounds with promising pharmacological profiles for further study. Their research highlights the therapeutic potential of benzamides in the treatment of psychiatric disorders (Yang et al., 2016).
Orientations Futures
The future directions for the study of “N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide” and related compounds could involve further exploration of their biological activities and potential applications. For instance, the employment of compounds like K-10 may be effective for enhancing root growth and crop production .
Mécanisme D'action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines . In particular, the indole nucleus, a privileged structural motif found in these compounds, is known to interact with microtubules and their component protein, tubulin .
Mode of Action
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
It can be inferred from related compounds that the drug may interfere with the normal functioning of microtubules, which play a crucial role in cell division .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO3/c15-8-1-3-10(11(16)5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKDNPRKGYJZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)

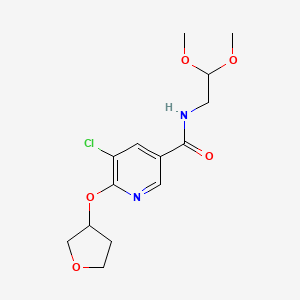
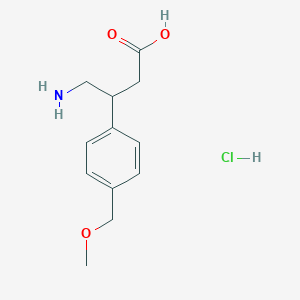
![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)


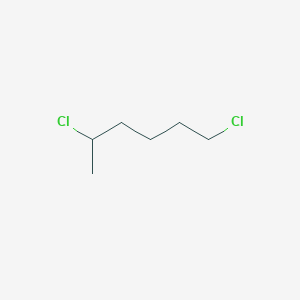
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)
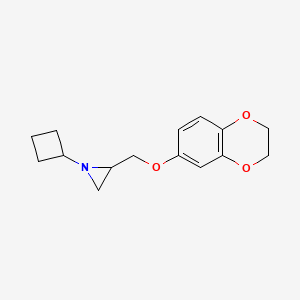
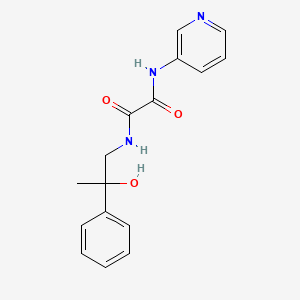
![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)